molecular formula C21H15BrN2O2 B072562 1-Amino-2-bromo-4-o-toluidinoanthraquinone CAS No. 1564-70-1

1-Amino-2-bromo-4-o-toluidinoanthraquinone

Cat. No. B072562
CAS RN: 1564-70-1
M. Wt: 407.3 g/mol
InChI Key: TVSTYTRBNPXKHV-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-o-toluidinoanthraquinone (abbreviated as ABROT) is a chemical compound that belongs to the class of anthraquinone derivatives. It has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone is not fully understood. However, it has been proposed that 1-Amino-2-bromo-4-o-toluidinoanthraquinone induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activation of nuclear factor kappa B (NF-κB) which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In addition, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of NF-κB which is involved in the regulation of inflammation and cell survival.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Amino-2-bromo-4-o-toluidinoanthraquinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-Amino-2-bromo-4-o-toluidinoanthraquinone. One direction is to study its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-2-bromo-4-o-toluidinoanthraquinone and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-Amino-2-bromo-4-o-toluidinoanthraquinone is a chemical compound that has gained attention in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-Amino-2-bromo-4-o-toluidinoanthraquinone in various fields of research.

Synthesis Methods

The synthesis of 1-Amino-2-bromo-4-o-toluidinoanthraquinone involves the reaction of o-toluidine, 2-bromoanthraquinone, and copper powder in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain pure 1-Amino-2-bromo-4-o-toluidinoanthraquinone.

Scientific Research Applications

1-Amino-2-bromo-4-o-toluidinoanthraquinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of cardiovascular diseases.
In the field of biology, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a fluorescent probe to detect DNA damage and oxidative stress. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In the field of chemistry, 1-Amino-2-bromo-4-o-toluidinoanthraquinone has been used as a catalyst in various chemical reactions such as the synthesis of benzimidazoles and quinolines.

properties

CAS RN

1564-70-1

Product Name

1-Amino-2-bromo-4-o-toluidinoanthraquinone

Molecular Formula

C21H15BrN2O2

Molecular Weight

407.3 g/mol

IUPAC Name

1-amino-2-bromo-4-(2-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15BrN2O2/c1-11-6-2-5-9-15(11)24-16-10-14(22)19(23)18-17(16)20(25)12-7-3-4-8-13(12)21(18)26/h2-10,24H,23H2,1H3

InChI Key

TVSTYTRBNPXKHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br

Other CAS RN

1564-70-1

Origin of Product

United States

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